molecular formula C17H21FN2O4 B6664864 1-[2-[[2-(3-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid

1-[2-[[2-(3-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid

Cat. No.: B6664864
M. Wt: 336.36 g/mol
InChI Key: YRBZMJISMSGCLT-UHFFFAOYSA-N
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Description

1-[2-[[2-(3-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring, a fluorophenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[2-(3-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorophenyl Acetyl Intermediate: This step involves the reaction of 3-fluorophenylacetic acid with suitable reagents to form the acetyl intermediate.

    Amidation Reaction: The acetyl intermediate is then reacted with methylamine to form the methylamino derivative.

    Coupling with Piperidine: The final step involves coupling the methylamino derivative with piperidine-3-carboxylic acid under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-[[2-(3-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-[[2-(3-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[2-[[2-(3-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidine ring can influence the compound’s overall conformation and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the piperidine ring and other functional groups.

    Piperidine-3-carboxylic acid: Contains the piperidine ring but lacks the fluorophenyl group and other modifications.

    Methylamino derivatives: Compounds with similar methylamino functional groups but different overall structures.

Uniqueness

1-[2-[[2-(3-Fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid is unique due to its combination of a fluorophenyl group, a piperidine ring, and specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2-[[2-(3-fluorophenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c1-19(15(21)9-12-4-2-6-14(18)8-12)11-16(22)20-7-3-5-13(10-20)17(23)24/h2,4,6,8,13H,3,5,7,9-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBZMJISMSGCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)C(=O)O)C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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